1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea
Description
Properties
IUPAC Name |
N,1,3-trimethyl-N-(methylcarbamoyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-9-5-8(6-14-10(9)17(4)15-7)11(18)16(3)12(19)13-2/h5-6H,1-4H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWVHFHMUOGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)N(C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functionalization steps . The reaction conditions often include refluxing in solvents such as acetic acid or 1,4-dioxane, with the addition of reagents like phosphorus oxychloride to facilitate the formation of the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or urea moieties, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or amines in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to various substituted urea or carbonyl compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that similar pyrazolo compounds showed effective inhibition against various cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It is hypothesized to exert its effects by inhibiting specific pathways involved in inflammation.
Case Study : In a comparative study, compounds with similar structures were evaluated for their anti-inflammatory properties, revealing that they significantly reduced edema in animal models .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has been explored extensively. This compound has been tested against various bacterial and fungal strains, showing efficacy that may support its use in treating infections.
Case Study : A recent investigation found that similar compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential in pharmaceutical applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the pyrazolo ring and the urea moiety can significantly influence its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at N1 | Increased lipophilicity and cellular uptake |
| Variations in carbonyl group | Altered binding affinity to target proteins |
Mechanism of Action
The mechanism of action of 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain, the compound prevents the phosphorylation of downstream signaling proteins, thereby disrupting the signal transduction pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The target compound differs from analogs in substituents on both the pyrazolo[3,4-b]pyridine core and the urea group. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Feasibility : The target compound’s simpler structure compared to Compound 17 suggests lower synthetic complexity, advantageous for scalable production .
Biological Activity
The compound 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea is a derivative of pyrazolo[3,4-b]pyridine, a scaffold known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action based on existing literature.
- Molecular Formula: C12H14N4O2
- Molecular Weight: 246.27 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Pharmacological Profile
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance:
- Mechanism: These compounds often act by inhibiting specific kinases involved in cancer cell proliferation and survival.
- Case Study: A study demonstrated that a related pyrazolo compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Neuroprotective Effects
Several studies have suggested that pyrazolo derivatives possess neuroprotective properties:
- Mechanism: They may modulate neurotransmitter systems or exert antioxidant effects.
- Research Finding: In models of neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds showed promise in reducing neuroinflammation and neuronal death .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity:
- Mechanism: Pyrazolo derivatives can inhibit pro-inflammatory cytokine production and modulate immune responses.
- Evidence: Experimental data indicated that these compounds reduced inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo derivatives. Key observations include:
- Substituents: Methyl groups on the pyrazole ring enhance biological activity.
- Functional Groups: The carbonyl and urea functionalities are critical for receptor binding and activity modulation.
| Substituent | Effect on Activity |
|---|---|
| Methyl (–CH₃) | Increases potency |
| Carbonyl (C=O) | Essential for binding |
| Urea (–NH–CO–NH₂) | Enhances solubility |
Toxicity and Safety Profile
While many pyrazolo derivatives show promising biological activities, toxicity assessments are essential:
Q & A
Q. What synthetic strategies are recommended for preparing 1-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-1,3-dimethylurea?
The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine carboxamide intermediate with an isocyanate derivative. For example:
- Dissolve 4-chloro-1,3-dimethylpyrazolo[5,4-b]pyridine-5-carboxamide (3.5 g, 18.4 mmol) in hot toluene and azeotrope to remove moisture.
- React with 4-fluoro-3-(trifluoromethyl)phenylisocyanate (4.6 g, 22.1 mmol) under reflux for 16 hours.
- Purify via filtration and washing with methanol to yield the urea derivative (49% yield) .
Key considerations : Solvent choice (toluene for azeotropic drying), stoichiometric excess of isocyanate, and reflux duration to ensure complete coupling.
Q. How can the molecular structure of this compound be validated experimentally?
Use a combination of:
- ¹H NMR : Peaks for methyl groups (δ ~2.55–4.01 ppm), aromatic protons (δ ~7.51–8.90 ppm), and urea NH (δ ~10.93–11.25 ppm) confirm substitution patterns .
- HPLC : Retention time (tR = 16.2 min) and purity (>99%) validate chromatographic behavior .
- Mass spectrometry : ESI(−) m/z = 394 (M-H)<sup>−</sup> confirms molecular weight .
Q. What factors influence the solubility and stability of this compound in aqueous media?
- Solubility : The pyrazolo[3,4-b]pyridine core and urea linkage enable hydrogen bonding, but methyl groups reduce polarity. Use DMSO or DMF for dissolution, followed by dilution in buffered solutions (e.g., pH 6.5 ammonium acetate) .
- Stability : Store at room temperature in anhydrous conditions to prevent hydrolysis of the urea moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate isocyanate coupling .
- Temperature modulation : Lower reflux temperatures (e.g., 80°C vs. 100°C) may reduce side reactions like carbamate formation.
- Workup optimization : Replace methanol washes with ethyl acetate to minimize product loss .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Q. How can structural contradictions in crystallographic data be resolved?
Q. What pharmacokinetic properties should be prioritized in preclinical studies?
Q. How can researchers mitigate batch-to-batch variability in purity?
- Recrystallization : Use EtOAc/hexanes (1:3) to remove residual isocyanate starting material .
- In-process QC : Monitor reaction progress via TLC (Rf = 0.4 in CH2Cl2/MeOH 9:1) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
